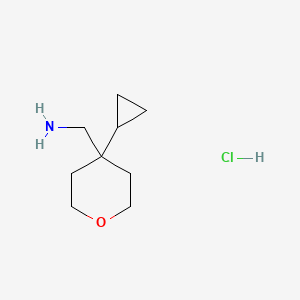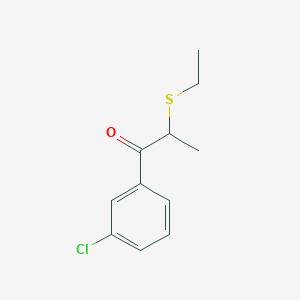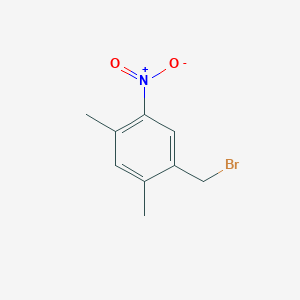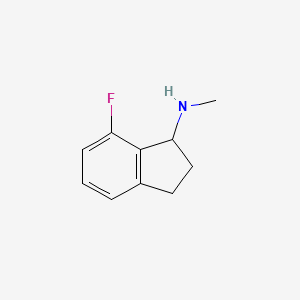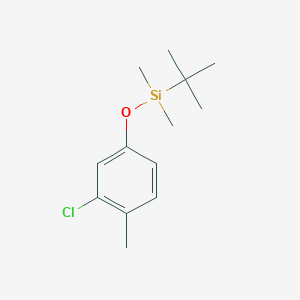
tert-Butyl(3-chloro-4-methylphenoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(3-chloro-4-methylphenoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, a chloro-substituted phenoxy group, and a dimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(3-chloro-4-methylphenoxy)dimethylsilane can be synthesized through a multi-step process involving the reaction of tert-butyl(chloro)dimethylsilane with 3-chloro-4-methylphenol. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the phenol group onto the silicon atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(3-chloro-4-methylphenoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The chloro group can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of tert-butyl(3-amino-4-methylphenoxy)dimethylsilane.
Oxidation: Formation of tert-butyl(3-chloro-4-quinonyl)dimethylsilane.
Reduction: Formation of this compound.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(3-chloro-4-methylphenoxy)dimethylsilane is used as a protecting group for hydroxyl functionalities during multi-step organic syntheses. It is also employed in the preparation of silyl ethers and other silicon-containing compounds .
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives. Its unique structural properties make it valuable in the formulation of advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl(3-chloro-4-methylphenoxy)dimethylsilane involves its ability to act as a silylating agent. The compound can form stable silyl ethers by reacting with hydroxyl groups, thereby protecting them from unwanted reactions during synthetic processes. The molecular targets include hydroxyl-containing compounds, and the pathways involve nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(chloro)dimethylsilane
- tert-Butyl(4-iodobutoxy)dimethylsilane
- tert-Butyl(4-chlorobutoxy)dimethylsilane
Uniqueness
Its ability to undergo various chemical transformations and its utility as a protecting group in organic synthesis highlight its versatility .
Properties
Molecular Formula |
C13H21ClOSi |
|---|---|
Molecular Weight |
256.84 g/mol |
IUPAC Name |
tert-butyl-(3-chloro-4-methylphenoxy)-dimethylsilane |
InChI |
InChI=1S/C13H21ClOSi/c1-10-7-8-11(9-12(10)14)15-16(5,6)13(2,3)4/h7-9H,1-6H3 |
InChI Key |
KUACYHHRESHSLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


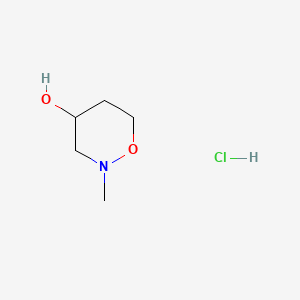
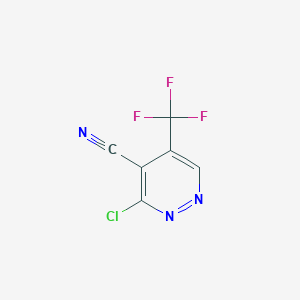

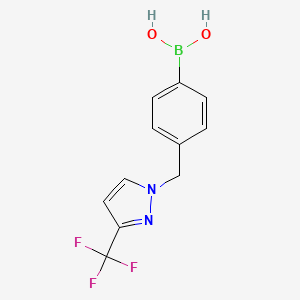
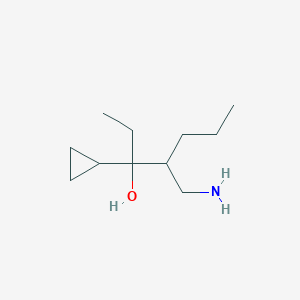
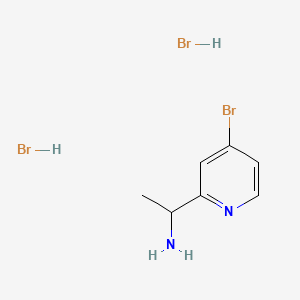
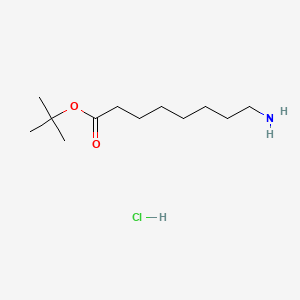
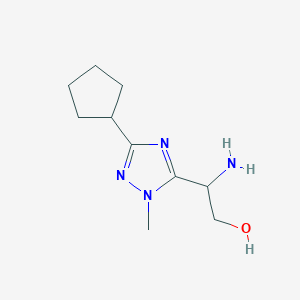
![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one](/img/structure/B13472737.png)
